3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine
Description
Properties
IUPAC Name |
4-naphthalen-2-yl-2-pyridin-3-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2S/c1-2-5-14-10-15(8-7-13(14)4-1)17-12-21-18(20-17)16-6-3-9-19-11-16/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHLBLAMSRRGCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine typically involves the formation of the thiazole ring followed by its fusion with the pyridine and naphthalene moieties. One common method involves the reaction of 2-aminothiazole with 2-bromopyridine in the presence of a palladium catalyst under Suzuki coupling conditions . Another approach includes the cyclization of a naphthyl-substituted thioamide with a pyridine derivative under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Anticonvulsant Activity
Research has demonstrated that derivatives of thiazole, including those containing the naphthalene moiety, exhibit anticonvulsant properties. In one study, a related compound showed significant efficacy in reducing seizure activity in animal models, with a median effective dose (ED) of 18.4 mg/kg . The structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring can enhance anticonvulsant activity.
Anticancer Properties
3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine has been evaluated for its anticancer effects against various cell lines. One study reported that thiazole-pyridine hybrids exhibited potent growth inhibition against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC values lower than standard chemotherapeutics like 5-fluorouracil . The presence of electron-withdrawing groups on the pyridine ring was found to enhance the anticancer activity.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Knoevenagel Condensation : This reaction is often employed to form carbon-carbon bonds between thiazole derivatives and naphthalene.
- Alkylation Reactions : These are used to introduce various substituents on the thiazole or pyridine rings.
- One-Pot Reactions : Efficient synthetic routes often utilize one-pot methodologies to simplify the process and improve yields .
Material Science Applications
In addition to biological applications, compounds like this compound are being explored for their potential use in material sciences. Their unique structural properties may allow them to function as ligands in coordination chemistry or as components in organic electronic devices due to their electronic properties.
Case Study 1: Anticonvulsant Activity Assessment
A study investigated the anticonvulsant effects of various thiazole derivatives, including those with naphthalene substitutions. The results indicated that certain derivatives provided significant protection against seizures in animal models, showcasing their potential as therapeutic agents for epilepsy .
Case Study 2: Anticancer Efficacy Evaluation
In another study focusing on anticancer properties, synthesized thiazole-pyridine hybrids were tested against multiple cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation effectively, suggesting their viability as candidates for further development in cancer treatment .
Mechanism of Action
The mechanism of action of 3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter biochemical pathways and cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Naphthalene-Thiazole Motifs
3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]-1H-indoles (6a–h)
These compounds () share the naphthalene-thiazole core but replace pyridine with indole. Key differences include:
- Substituent Effects : Derivatives like 6a (5-methoxy-1-methyl-indole) and 6b (5-bromo-1-methyl-indole) exhibit altered electronic properties due to electron-donating (methoxy) or withdrawing (bromo) groups.
- Physical Properties : Melting points range from 126–183°C, lower than typical pyridine-based analogues, suggesting reduced crystallinity or solubility differences .
- Synthetic Yields : High yields (75–99%) under mild conditions (60°C, 6 hours) indicate efficient synthesis pathways .
5-Bromo-3-[2-(naphthalen-2-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine (5d)
This compound () replaces pyridine with a pyrrolopyridine system. Its high melting point (300–301°C) and 85% yield suggest robust thermal stability and synthetic feasibility .
Thiazole-Pyridine Analogues with Different Substituents
3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine
- Structure : Features a methylsulfonylphenyl group instead of naphthalene ().
- Molecular Properties : Lower molecular weight (316.4 g/mol vs. ~331.4 g/mol estimated for the target compound) due to the smaller substituent.
4-[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]pyridine
Biological Activity
3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thiazole ring fused with a pyridine and naphthalene moiety, which contributes to its unique electronic properties. The IUPAC name for this compound is 4-naphthalen-2-yl-2-pyridin-3-yl-1,3-thiazole, and it has the following chemical formula: .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site or modulating receptor functions as an agonist or antagonist. These interactions can significantly influence various biochemical pathways and cellular processes, leading to observed therapeutic effects .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity. For instance, derivatives of thiazole compounds have shown promising results against Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating bacterial infections .
Anticancer Properties
The compound has also been explored for its anticancer potential. Studies have shown that thiazole derivatives can inhibit the growth of several cancer cell lines. Notably, research highlighted the compound's ability to induce cytotoxic effects on human cancer cells, with specific derivatives exhibiting IC50 values comparable to established anticancer drugs like doxorubicin .
Anti-inflammatory and Analgesic Effects
In addition to antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory effects. Some studies suggest that thiazole derivatives can inhibit inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other thiazole and pyridine derivatives to highlight its unique properties:
| Compound Type | Example | Biological Activity |
|---|---|---|
| Thiazole Derivatives | 2-Aminothiazole | Antimicrobial, anticancer |
| Pyridine Derivatives | 2-Bromopyridine | Anticancer |
| Naphthalene Derivatives | 2-Naphthol | Antimicrobial |
This table illustrates that while many compounds exhibit similar activities, the unique combination of structural features in this compound may confer distinct advantages in biological applications .
Case Studies
Several case studies have documented the efficacy of this compound in various applications:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives against common pathogens. The results indicated that compounds similar to this compound had significant inhibition zones against Escherichia coli and Staphylococcus aureus .
- Cytotoxicity Evaluation : In a cytotoxicity study involving different cancer cell lines (e.g., HT29), the compound demonstrated promising results with an IC50 value indicating effective growth inhibition comparable to standard chemotherapeutics .
Q & A
Basic: What are the recommended synthetic routes for 3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine?
Methodological Answer:
The compound can be synthesized via multi-step heterocyclic coupling . A common approach involves:
- Vilsmeier formylation of naphthofuran precursors to generate pyrazole intermediates, followed by thiazole ring formation via cyclization with thiourea derivatives .
- Mannich reactions using diaza-crown ethers or pyridine derivatives to introduce functional groups, as demonstrated in analogous thiazole-pyridine systems .
Key considerations: - Optimize reaction stoichiometry to minimize byproducts (e.g., unreacted naphthalene derivatives).
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .
Basic: How should researchers characterize the structural purity of this compound?
Methodological Answer:
Employ a multi-analytical approach :
- X-ray crystallography : Resolve crystal structure to confirm regiochemistry of the thiazole-pyridine-naphthalene backbone .
- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., DFT) to validate aromatic proton environments .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) within ±2 ppm error.
Advanced: What computational strategies are effective for predicting reaction pathways involving this compound?
Methodological Answer:
Use quantum chemical reaction path searches combined with transition state analysis :
- Apply density functional theory (DFT) to model thiazole ring formation energetics .
- Integrate machine learning (ML) with experimental data to predict optimal reaction conditions (e.g., solvent, temperature) and reduce trial-and-error experimentation .
- Validate computational models using experimental kinetic data from analogous systems (e.g., pyridine-thiazole derivatives) .
Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer:
Address discrepancies via:
- Statistical design of experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, concentration) to identify outliers .
- Cross-validation with alternative techniques : For example, use IR spectroscopy to confirm functional groups if NMR data is ambiguous .
- Dynamic NMR studies : Probe conformational equilibria in solution (e.g., hindered rotation in naphthalene-thiazole systems) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Wear EN 374-certified gloves and flame-retardant lab coats to avoid dermal exposure .
- Ventilation : Use fume hoods with ≥100 ft/min airflow to mitigate inhalation risks .
- Waste disposal : Segregate sulfur-containing byproducts and dispose via licensed hazardous waste contractors .
Advanced: What methodologies optimize catalytic efficiency in reactions involving this compound?
Methodological Answer:
- Heterogeneous catalyst screening : Test metal-organic frameworks (MOFs) or doped oxides (e.g., Fe₂O₃@SiO₂) to enhance regioselectivity in cross-coupling reactions .
- In situ monitoring : Use Raman spectroscopy or GC-MS to track intermediate formation and adjust catalyst loading dynamically .
- Solvent engineering : Compare polar aprotic solvents (e.g., DMF) vs. ionic liquids to stabilize charged transition states .
Advanced: How can researchers design experiments to study the compound’s stability under varying pH conditions?
Methodological Answer:
- pH-rate profiling : Conduct accelerated degradation studies at 25–60°C across pH 1–13. Monitor degradation via HPLC-UV .
- Kinetic modeling : Fit data to Arrhenius or Eyring equations to predict shelf-life under storage conditions .
- Mass balance analysis : Quantify degradation products (e.g., hydrolyzed thiazole rings) using LC-HRMS .
Basic: What are the primary research applications of this compound?
Methodological Answer:
- Pharmaceutical intermediates : Acts as a scaffold for kinase inhibitors due to its planar aromatic structure .
- Materials science : Used in organic semiconductors for its electron-deficient thiazole-pyridine core .
- Coordination chemistry : Binds transition metals (e.g., Pd, Ru) for catalytic applications .
Advanced: What experimental design principles apply to scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Process intensification : Use microreactors to maintain heat/mass transfer efficiency during thiazole cyclization .
- Purification optimization : Compare column chromatography vs. recrystallization in mixed solvents (e.g., EtOAc/hexane) .
- Quality-by-design (QbD) : Define critical process parameters (CPPs) like reaction time and impurity profiles using risk assessment matrices .
Advanced: How can researchers validate the compound’s electronic properties for optoelectronic applications?
Methodological Answer:
- Cyclic voltammetry (CV) : Measure HOMO/LUMO levels in anhydrous acetonitrile with a Ag/AgCl reference electrode .
- UV-vis-NIR spectroscopy : Correlate absorption maxima with DFT-computed electronic transitions .
- Thin-film characterization : Use AFM or XRD to assess crystallinity in vacuum-deposited layers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
